![molecular formula C23H24O2 B14755724 7,11-Diphenylspiro[5.5]undecane-1,9-dione CAS No. 1521-72-8](/img/structure/B14755724.png)
7,11-Diphenylspiro[5.5]undecane-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,11-Diphenylspiro[5.5]undecane-1,9-dione is a spiro compound characterized by a unique structure where two phenyl groups are attached to a spiro[5.5]undecane skeleton. This compound is notable for its intriguing conformational and configurational properties, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Diphenylspiro[5.5]undecane-1,9-dione typically involves a double Michael condensation reaction. This process includes the reaction of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone in the presence of a phase-transfer catalyst under ultrasound irradiation. The reaction is carried out in a dichloromethane-water mixture, yielding the desired product in 51-96% yields over 3-12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7,11-Diphenylspiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Bromination: This reaction involves the addition of bromine to the compound, leading to the formation of bridged acetal and ether products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Bromination: Typically carried out in dichloromethane as the solvent.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
Bridged Acetal and Ether: Formed during the bromination of this compound.
Scientific Research Applications
7,11-Diphenylspiro[5.5]undecane-1,9-dione has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound stereochemistry and conformational behavior.
Biology and Medicine:
Industry: May be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7,11-Diphenylspiro[5.5]undecane-1,9-dione involves its interaction with various molecular targets, depending on the specific application. For instance, in bromination reactions, the proximity effect plays a significant role, leading to the formation of bridged acetal and ether products . The compound’s unique spiro structure also influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spiro structures, such as those containing 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Bis(1,3-oxathiane) Spiranes: Exhibiting similar stereochemistry and conformational properties.
Uniqueness
7,11-Diphenylspiro[5.5]undecane-1,9-dione is unique due to its specific substitution pattern and the presence of two phenyl groups, which significantly influence its chemical behavior and applications.
Properties
CAS No. |
1521-72-8 |
|---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,5-diphenylspiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H24O2/c24-19-15-20(17-9-3-1-4-10-17)23(14-8-7-13-22(23)25)21(16-19)18-11-5-2-6-12-18/h1-6,9-12,20-21H,7-8,13-16H2 |
InChI Key |
OPNBDOGDEHAZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(CC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
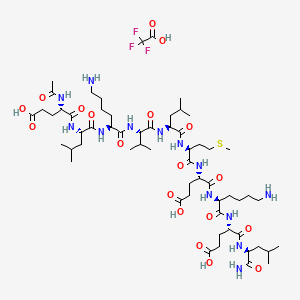
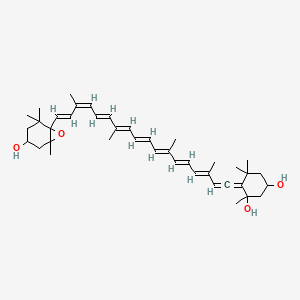
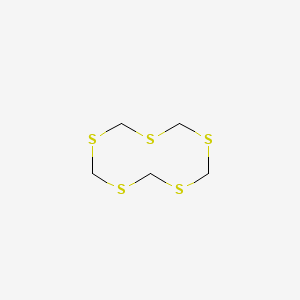
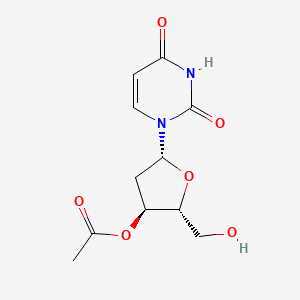
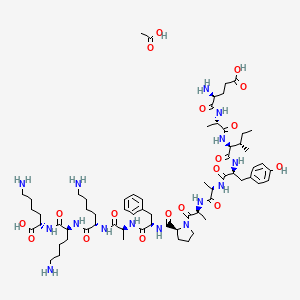
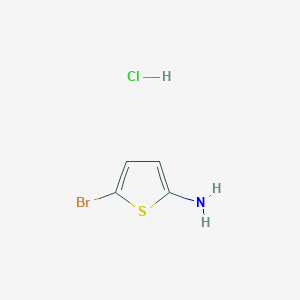

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
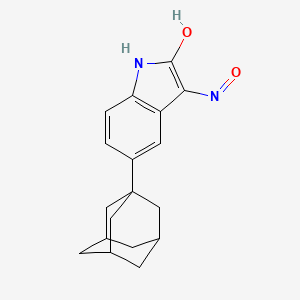

![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
